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Compound of Interest

Compound Name: Diaplasinin

Cat. No.: B1678287 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical data for Diaplasinin, a small

molecule inhibitor of Plasminogen Activator Inhibitor-1 (PAI-1), against a notable alternative,

Tiplaxtinin. The aim is to offer a clear, data-driven perspective on their respective preclinical

profiles, supported by experimental methodologies.

Executive Summary
Diaplasinin (also known as PAI-749) is a potent inhibitor of PAI-1 with an IC50 of 295 nM.[1]

While it has demonstrated antithrombotic efficacy in certain preclinical models, a key study

revealed a lack of effect on thrombus formation or fibrinolysis in established human plasma and

whole blood-based systems.[2] This finding presents a significant consideration for its

translational potential. In contrast, Tiplaxtinin (PAI-039), another PAI-1 inhibitor, has shown oral

efficacy in multiple animal models of thrombosis. However, its development has been impeded

by concerns over bleeding risks at higher doses. This guide presents the available preclinical

data for both compounds to aid in a comprehensive evaluation.

Comparative Preclinical Data
The following tables summarize the available quantitative data for Diaplasinin and Tiplaxtinin.

A notable gap exists in the publicly available preclinical data for Diaplasinin, particularly

concerning in vivo efficacy, pharmacokinetics, and safety pharmacology.
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Table 1: In Vitro PAI-1 Inhibition

Compound Target IC50 (nM) Assay Type Source

Diaplasinin (PAI-

749)
Human PAI-1 295

Biochemical

Assay
[1]

Tiplaxtinin (PAI-

039)
Human PAI-1

Not explicitly

stated in the

provided search

results

Biochemical

Assay

Table 2: Preclinical Antithrombotic Efficacy (Rat FeCl3-Induced Carotid Artery Thrombosis

Model)
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Compound
Route of
Administrat
ion

Dose
(mg/kg)

Effect on
Time to
Occlusion

Thrombus
Weight
Reduction

Source

Diaplasinin

(PAI-749)

Data Not

Available

Data Not

Available

Data Not

Available

Data Not

Available

Tiplaxtinin

(PAI-039)
Oral 0.3

Increased

(20%

prevention of

occlusion)

Not Reported [3]

Oral 1.0

Increased

(68%

prevention of

occlusion)

Not Reported [3]

Oral 3.0

Increased

(60%

prevention of

occlusion)

Not Reported [3]

Oral 3, 10, 30 Not Reported

Significant

reduction in

venous

model

[3]

Table 3: Preclinical Pharmacokinetics

Compound Species Route
Key
Parameters

Source

Diaplasinin (PAI-

749)

Data Not

Available

Data Not

Available

Data Not

Available

Tiplaxtinin (PAI-

039)
Rat, Dog IV, Oral

Good oral

bioavailability

and metabolic

stability reported.
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Table 4: Preclinical Safety - Bleeding Risk

Compound Species Assay Observations Source

Diaplasinin (PAI-

749)

Data Not

Available

Data Not

Available

Data Not

Available

Tiplaxtinin (PAI-

039)
Rat

Bleeding Time,

Prothrombin

Time

No effect on

bleeding time or

prothrombin time

at therapeutic

doses (10, 30,

100 mg/kg).

[3]

- -

Clinical

development

reportedly

hindered by

bleeding risk at

higher,

unspecified

doses.

Signaling Pathway and Experimental Workflow
Visualizations
Mechanism of Action: PAI-1 Inhibition

Diaplasinin and Tiplaxtinin are designed to inhibit PAI-1, a key regulator of the fibrinolytic

system. By inhibiting PAI-1, these molecules prevent the inactivation of tissue plasminogen

activator (tPA) and urokinase-type plasminogen activator (uPA). This leads to increased

conversion of plasminogen to plasmin, the primary enzyme responsible for degrading fibrin

clots.
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Caption: PAI-1 Inhibition Pathway.

Experimental Workflow: FeCl3-Induced Arterial Thrombosis Model

The ferric chloride (FeCl3)-induced thrombosis model is a widely used method to evaluate the

efficacy of antithrombotic agents in vivo.
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Experimental Procedure

1. Anesthetize Rat
& Expose Carotid Artery

2. Administer Test Compound
(e.g., Diaplasinin, Tiplaxtinin)

or Vehicle

3. Apply FeCl3-soaked
Filter Paper to Artery

4. Monitor Blood Flow
(Doppler Probe)

5. Measure Time to Occlusion
& Thrombus Weight

Click to download full resolution via product page

Caption: FeCl3-Induced Thrombosis Model Workflow.

Detailed Experimental Protocols
1. Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis Model in Rats

This protocol is adapted from methodologies described in preclinical studies of antithrombotic

agents.[4][5][6]

Animal Preparation: Male Sprague-Dawley rats are anesthetized. The right common carotid

artery is surgically exposed and isolated from the surrounding tissue.
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Drug Administration: The test compound (e.g., Diaplasinin or Tiplaxtinin) or vehicle is

administered at predetermined doses and time points prior to injury. For oral administration,

this is typically 60-90 minutes before FeCl3 application.

Thrombosis Induction: A filter paper saturated with a 35-50% FeCl3 solution is applied to the

adventitial surface of the carotid artery for a defined period (e.g., 3-10 minutes) to induce

endothelial injury and subsequent thrombus formation.[4][5][6]

Monitoring and Endpoint: A Doppler flow probe is placed distal to the injury site to

continuously monitor blood flow. The primary endpoint is the time to complete occlusion of

the artery. After the observation period, the thrombosed arterial segment can be excised and

the thrombus weight determined.

2. Chromogenic PAI-1 Activity Assay

This is a functional assay to determine the inhibitory activity of compounds like Diaplasinin on

PAI-1. The protocol is based on commercially available kits and published methods.[7][8][9]

Principle: The assay measures the residual activity of a known amount of tPA after

incubation with a sample containing PAI-1 and the test inhibitor. The residual tPA activity is

proportional to the inhibition of PAI-1.

Procedure:

Incubation: Recombinant human PAI-1 is incubated with varying concentrations of the test

inhibitor (e.g., Diaplasinin) in a microplate well to allow for binding.

Addition of tPA: A fixed, excess amount of tPA is added to the wells. The PAI-1 that has not

been inhibited by the test compound will form an inactive complex with tPA.

Chromogenic Reaction: A plasminogen and a plasmin-specific chromogenic substrate are

added. The active, residual tPA will convert plasminogen to plasmin, which then cleaves

the chromogenic substrate, producing a color change.

Measurement: The absorbance is read at a specific wavelength (e.g., 405 nm) using a

microplate reader. The PAI-1 activity, and thus the efficacy of the inhibitor, is inversely

proportional to the color development.
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IC50 Calculation: A dose-response curve is generated by plotting the inhibitor

concentration against the percentage of PAI-1 inhibition to determine the IC50 value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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